molecular formula C5H5NS2 B1608968 2,6-Dimercaptopyridine CAS No. 23941-53-9

2,6-Dimercaptopyridine

Cat. No. B1608968
CAS RN: 23941-53-9
M. Wt: 143.2 g/mol
InChI Key: QVEUMXILHQDFLT-UHFFFAOYSA-N
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Description

2,6-Dimercaptopyridine is a sulfur-containing organic compound with the chemical formula C5H5NS2 . It is also known by other names, including pyridine-2,6-dithiol and 6-mercapto-1H-pyridine-2-thione . The compound appears as a yellow crystalline solid and is derived from pyridine. Its primary applications lie in acylating reactions .


Synthesis Analysis

The synthesis of 2,6-Dimercaptopyridine involves the introduction of sulfur atoms into the pyridine ring. Various methods exist for its preparation, including thiolation of pyridine derivatives or direct synthesis from pyridine and elemental sulfur. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2,6-Dimercaptopyridine consists of a pyridine ring (C5H5N) with two thiol (-SH) groups attached at positions 2 and 6. The arrangement of sulfur atoms imparts its unique properties and reactivity .

Scientific Research Applications

Zeolite Chemistry

2,6-Dimercaptopyridine has been studied in the context of zeolite chemistry. In a research by Jacobs and Heylen (1974), it was used to react selectively with hydroxyl groups in CaY, HY, and NaY zeolites, thereby helping to understand the selectivity towards Bronsted and Lewis sites in zeolites (Jacobs & Heylen, 1974).

Coordination Chemistry

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, noting their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Ion Mobility Spectrometry

In a study by Eiceman, Nazarov, and Stone (2003), compounds including 2,6-di-t-butyl pyridine (a derivative of 2,6-Dimercaptopyridine) were used to standardize reduced mobilities in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).

Supramolecular Chemistry

Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, a derivative of 2,6-Dimercaptopyridine, for Stille-type coupling procedures in the development of pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

Microwave-Assisted Synthesis

Guo-Fu Zhang et al. (2010) explored the synthesis of pyridine 2, 6-dicarboxylic acid using microwave irradiation, starting from 2,6-dimethylpyridine, a related compound (Zhang et al., 2010).

Transition Metal Complexes

Kaufman and Robinson (1968) studied the complexes of 2,6-dimercaptopyridine with transition metal ions, focusing on the synthesis and pattern of complexation (Kaufman & Robinson, 1968).

Magnetic Refrigerants

Dermitzaki et al. (2013explored the use of pyridine-2,6-dimethanol, a related compound to 2,6-Dimercaptopyridine, in 3d/4f metal cluster chemistry, leading to the development of a ferrimagnetic {Cu(II)15Gd(III)7} cagelike molecule. This compound exhibited potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).

Tautomeric Equilibrium Study

Jian (1998) conducted ab initio calculations for the thione thiol tautomeric equilibrium of 2,6 dimercaptopyridine, focusing on solvent effects. This research provided insights into the molecular geometry and tautomerism energies, contributing to a deeper understanding of the compound's behavior in various solvents (Jian, 1998).

Oxovanadium Complexes

Shongwe et al. (2006) investigated oxovanadium complexes containing 2,6-diacetylpyridine bis(thiosemicarbazonate), offering insights into the structure and magnetic properties of these complexes. This research is significant in the study of metal-ligand interactions and their potential applications (Shongwe et al., 2006).

Single-Molecule Magnets

Brechin et al. (1999) developed a new class of single-molecule magnets using pyridine-2,6-dimethanol, demonstrating the compound's utility in creating materials with unique magnetic properties (Brechin et al., 1999).

Oxorhenium Complexes

Nock et al. (2000) synthesized and characterized novel oxorhenium complexes with 2,6-dimercaptomethylpyridine, contributing to the understanding of rhenium chemistry and its potential applications in various fields (Nock et al., 2000).

properties

IUPAC Name

6-sulfanyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUMXILHQDFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178650
Record name 6-Mercapto-1H-pyridine-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimercaptopyridine

CAS RN

23941-53-9
Record name 6-Mercapto-2(1H)-pyridinethione
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Record name 6-Mercapto-1H-pyridine-2-thione
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Record name 6-Mercapto-1H-pyridine-2-thione
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Record name 6-mercapto-1H-pyridine-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JJ Perez-Torrente, MA Casado, MA Ciriano… - Inorganic …, 1996 - ACS Publications
Synthesis of Rhodium, Iridium, and Palladium Tetranuclear Complexes Directed by 2,6-Dimercaptopyridine. X-ray Crystal Structure of [Rh4(μ-PyS2)2(cod)4] (cod = 1,5-Cyclooctadiene) …
Number of citations: 34 pubs.acs.org
MA Casado, JJP Torrente, AJ Edwards, LA Oro… - …, 2000 - pubs.rsc.org
The reaction of the complex [Rh4(µ-PyS2)2(cod)4], containing two juxtaposed coordination donor sites, with CuCl creates the coordination polymer [ClCuRh4(µ-PyS2)2(cod)4]n. This …
Number of citations: 5 pubs.rsc.org
MA Casado, MC Álvarez‐Vergara… - Zeitschrift für …, 2015 - Wiley Online Library
Abstract Treatment of complex [Cp 2 TiCl 2 ] with the lithium salt of 2‐hydroxypyridine afforded complex [Cp 2 Ti(Opy) 2 ] (1), whereas the same synthetic strategy applied to the …
Number of citations: 7 onlinelibrary.wiley.com
CW Kaufman, MA Robinson - Journal of Inorganic and Nuclear Chemistry, 1968 - Elsevier
What would appear to be the simplest of the sulphur-containing pyridine ligands, 2-mercaptopyridine, gives complex, poorly-characterized derivatives with transition metal ions [1, 2]. …
Number of citations: 3 www.sciencedirect.com
F Bottino, S Cosentino, S Cunsolo… - Journal of …, 1981 - Wiley Online Library
Synthesis of 1,2,9,10,17,18â•’hexathia[2.2.2](2,6)pyridinophane Page 1 Jan. 1981 Synthesis of 1,2,9,10,17,18-Hexathia[2.2.2X2,6)pyridinophane Francesco Bottino, Salvatore …
Number of citations: 14 onlinelibrary.wiley.com
F Bottino, S Pappalardo - Chemistry Letters, 1981 - journal.csj.jp
The synthesis and VT-NMR study of the title compound are described. A comparison of its conformational behaviour with that of related [3.3]metacyclophanes has led to the conclusion …
Number of citations: 2 www.journal.csj.jp
JG Pichereau - 2008 - search.proquest.com
Two new precursors of dithiolate ligands, 2, 6-dimercaptopyrazine (DMPA) and 2, 6-dimercaptonicotinic acid (ADMN) have been synthesised and characterised. Their photochemical …
Number of citations: 5 search.proquest.com
EC Constable, AC King, PR Raithby - Polyhedron, 1998 - Elsevier
A series of potentially dinucleating [2+2] macrocyclic ligands with two SNS metal-binding domains separated by a variable polymethylene chain have been prepared. Two examples of …
Number of citations: 28 www.sciencedirect.com
MA Casado, JJ Perez-Torrente, JA Lopez… - Inorganic …, 1999 - ACS Publications
Reactions of [M 4 (μ-pyS 2 ) 2 (cod) 4 ] (M = Rh, Ir; pyS 2 = 2,6-pyridinedithiolate, cod = 1,5-cyclooctadiene) with equimolar amounts of TlPF 6 give the heterobimetallic complexes [TlM 4 …
Number of citations: 27 pubs.acs.org
MA Casado, JJ Pérez-Torrente, MA Ciriano… - Inorganic …, 2004 - ACS Publications
The reaction of [Rh 4 (μ-PyS 2 ) 2 (cod) 4 ] (PyS 2 = 2,6-pyridinedithiolate, cod = 1,5-cyclooctadiene) with CF 3 SO 3 Me gave the cationic complex [Rh 4 (μ-PyS 2 Me) 2 (cod) 4 ][CF 3 …
Number of citations: 10 pubs.acs.org

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